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molecular formula C10H17N.ClH<br>C10H18ClN B196017 Amantadine hydrochloride CAS No. 665-66-7

Amantadine hydrochloride

Cat. No. B196017
M. Wt: 187.71 g/mol
InChI Key: WOLHOYHSEKDWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596020

Procedure details

To a mixture of 150 ml of concentrated sulfuric acid and 15 ml of concentrated nitric acid, cooled to 10° C. is added 10 g (0.053 moles) of 1-adamantanamine hydrochloride over 5 minutes. This mixture is stirred in an ice bath for 4 hours. The reaction is then poured over ice and the pH adjusted to pH 10 using 50% NaOH. The product is extracted into chloroform which is dried over MgSO4 and then evaporated to dryness. The residue is recrystallized from ethyl acetate to give 3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine (m.p. 260°-264° C.) which is used directly in step B.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.Cl.[C:6]12([NH2:16])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.[OH-:17].[Na+]>S(=O)(=O)(O)O>[OH:17][C:8]12[CH2:9][CH:10]3[CH2:11][CH:12]([CH2:13][C:6]([NH2:16])([CH2:15]3)[CH2:7]1)[CH2:14]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C12(CC3CC(CC(C1)C3)C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred in an ice bath for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction is then poured over ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into chloroform which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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